molecular formula C6H4N2O B022336 4-Cyanopyridine N-oxide CAS No. 14906-59-3

4-Cyanopyridine N-oxide

Cat. No. B022336
Key on ui cas rn: 14906-59-3
M. Wt: 120.11 g/mol
InChI Key: QNCSFBSIWVBTHE-UHFFFAOYSA-N
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Patent
US07129234B2

Procedure details

The title compound was prepared by a modified procedure based on the method of J. Rokach and Y. Girard, J. Heterocycl. Chem. 1978, 15, 683–684. 4-Cyanopyridine-N-oxide (250 g, 2.08 mol) was added portionwise to a stirred suspension of PCl5 (599.94 g, 2.88 mol) and POCl3 (800 mL, 8.71 mol) at 20° C. under nitrogen, in a reactor fitted with a reflux condensor. During the addition the temperature rose to 41° C. The mixture was stirred at 100° C. for 3 h then cooled to 95° C. and transferred to a mixture of 6M HCl (200 mL) and a 6:4 mixture of ice and water (5994 g) at such a rate that the temperature stayed below 15° C. (about 35 min). The resulting brown solution was cooled to below 5° C. and taken to pH 4.15 by adding 33% aqueous NaOH (about 4.5 L), keeping the temperature below 5° C. The resulting beige precipitate was filtered and washed thoroughly with water (4×500 mL), sucking as dry as possible. The residue was suspended in water (1.5 L) and n-heptane (7 L) and stirred at 30° C. for 1 h. The aqueous phase was separated and extracted further with n-heptane (2×2 L), stirring for 30 min each time at 30° C. The combined heptane layers were combined, dried (Na2SO4, 136 g), filtered and the resulting solution was concentrated under reduced pressure to a weight of 1.9 kg (about 3 L), at which point the product began to crystallise. The mixture was cooled to 0° C., stirred for 1.5 h then the product was filtered, washed with cold n-heptane (2×125 mL) and dried at room temperature in a circulating air drier to give the product (129.08 g, 44.8%) as a crystalline solid; m.p. 73.4° C.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
599.94 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
reactant
Reaction Step Three
Name
Quantity
5994 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-])=[CH:5][CH:4]=1)#[N:2].P(Cl)(Cl)(Cl)(Cl)[Cl:11].O=P(Cl)(Cl)Cl.Cl.[OH-].[Na+]>O>[Cl:11][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:4.5|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(#N)C1=CC=[N+](C=C1)[O-]
Name
Quantity
599.94 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
800 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.5 L
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5994 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condensor
ADDITION
Type
ADDITION
Details
During the addition the temperature
CUSTOM
Type
CUSTOM
Details
rose to 41° C
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 95° C.
CUSTOM
Type
CUSTOM
Details
stayed below 15° C.
CUSTOM
Type
CUSTOM
Details
(about 35 min)
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown solution was cooled to below 5° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
FILTRATION
Type
FILTRATION
Details
The resulting beige precipitate was filtered
WASH
Type
WASH
Details
washed thoroughly with water (4×500 mL)
CUSTOM
Type
CUSTOM
Details
as dry as possible
STIRRING
Type
STIRRING
Details
n-heptane (7 L) and stirred at 30° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted further with n-heptane (2×2 L)
STIRRING
Type
STIRRING
Details
stirring for 30 min each time at 30° C
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4, 136 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated under reduced pressure to a weight of 1.9 kg (about 3 L), at which point the product
CUSTOM
Type
CUSTOM
Details
to crystallise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with cold n-heptane (2×125 mL)
CUSTOM
Type
CUSTOM
Details
dried at room temperature in a circulating air drier

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C#N)C=CN=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 129.08 g
YIELD: PERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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